molecular formula C10H7ClFNO B1396894 7-Chloro-6-fluoro-1-methoxyisoquinoline CAS No. 1202006-81-2

7-Chloro-6-fluoro-1-methoxyisoquinoline

Cat. No.: B1396894
CAS No.: 1202006-81-2
M. Wt: 211.62 g/mol
InChI Key: ZSNRKZRLYYGWGV-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-1-methoxyisoquinoline is a chemical compound with the molecular formula C10H7ClFNO . It has a molecular weight of 211.62 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClFNO/c1-14-10-7-5-8(11)9(12)4-6(7)2-3-13-10/h2-5H,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Chemosensor Development

  • Application : Used in the development of chemosensors, particularly for detecting metal ions like cadmium. One study characterizes 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for Cd2+ ions, indicating potential use in monitoring Cd2+ concentrations in waste streams and food products (Prodi et al., 2001).

Crystal Structure Analysis

  • Application : Investigating the crystal structure and molecular conformation of isoquinoline derivatives. A study compared the conformational features of halogen-substituted 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinolines, noting significant differences between fluorine derivatives and those of chlorine and bromine (Choudhury et al., 2003).

Antioxidant and Prooxidant Effects

  • Application : Examining the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives. Research indicates that these derivatives, including 7-Chloro-4-hydroxyquinoline, can act as antioxidants or prooxidants depending on their distributive status in the reaction system (Liu et al., 2002).

Synthesis and Biological Activity

  • Application : Used in the synthesis of various bioactive compounds. A study synthesized 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which showed effectiveness as an inhibitor in lung cancer cell proliferation (Cai et al., 2019).

Antibacterial Agents

  • Application : Developing novel antibacterial agents. A study on fluoroquinolones, a major class of antibacterial agents, designed novel N-1 substituents of naphthyridones and quinolones, including 8-chloro-6-fluoro derivatives, showing potent antibacterial activities (Kuramoto et al., 2003).

Antitumor Agents

  • Application : Synthesis of compounds for antitumor activities. Research involving the synthesis of fluoroquinolone-based compounds from lead molecules, including 7-chloro derivatives, explored their potential in antifungal and antibacterial applications, and possibly as antitumor agents (Patel & Patel, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

7-chloro-6-fluoro-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-7-5-8(11)9(12)4-6(7)2-3-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNRKZRLYYGWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=CC(=C(C=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277883
Record name 7-Chloro-6-fluoro-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202006-81-2
Record name 7-Chloro-6-fluoro-1-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202006-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-fluoro-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-6-fluoro-1-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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